molecular formula C6H7N3O2 B13562394 4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Cat. No.: B13562394
M. Wt: 153.14 g/mol
InChI Key: WHGCZFWSXVYSQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of appropriate pyrazine derivatives with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and waste generation .

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it has been shown to inhibit the activity of certain viral polymerases, thereby preventing viral replication . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

4-methyl-3-oxopyrazine-2-carboxamide

InChI

InChI=1S/C6H7N3O2/c1-9-3-2-8-4(5(7)10)6(9)11/h2-3H,1H3,(H2,7,10)

InChI Key

WHGCZFWSXVYSQB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)C(=O)N

Origin of Product

United States

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